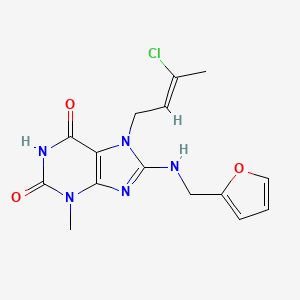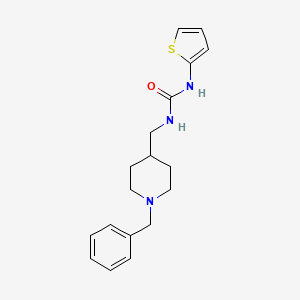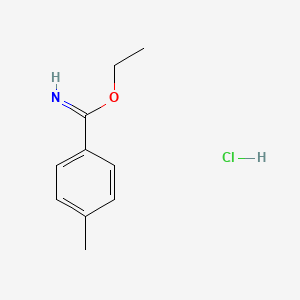
ethyl 4-methylbenZIMIDATE hydrochloride
説明
Ethyl 4-methylbenzimidate hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 252.4ºC at 760 mmHg . Other physical and chemical properties like melting point, density, and solubility are not specified in the sources.科学的研究の応用
Synthesis and Chemical Reactions
- Ethyl 4-methylbenZIMIDATE hydrochloride is used in the synthesis of various chemical compounds. For instance, it participates in the Beckmann fission reaction of 2-aminocyclohexanone oxime to form 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole under specific conditions (Sato, Imamura, & Kitano, 1984). Additionally, it reacts with substituted aromatic and aliphatic acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones (Kraft, Paul, & Hilgetag, 1971).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored. For instance, methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, a derivative, is studied for its potential to incorporate into proteins, which can be determined spectroscopically without significantly reducing enzyme activities (Müller & Pfleiderer, 1978).
Biochemical Studies
- This compound and its derivatives have been used in biochemical studies to understand their effects on biological systems. For example, the effects of 2-ethylbenzimidazole hydrochloride on the electrical activity of molluscan neurons have been studied, showing neurotropic effects assumed to be due to their influence on different types of ion channels (Gamma et al., 2002).
Antimicrobial and Antioxidant Properties
- Ethyl benzimidate hydrochloride and its derivatives have been evaluated for their antimicrobial, antiurease, and antioxidant activities. For instance, the acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate was synthesized from ethyl benzimidate hydrochloride and shown to have effective antiurease and antioxidant activities (Sokmen et al., 2014).
Environmental Applications
- This compound and its derivatives also have applications in environmental studies. For example, a study on the environmental behavior of UV filters found that ethyl-4-aminobenzoate, a related compound, has a significant photocatalytic profile, suggesting its transformation and fate in environmental waters (Li et al., 2017).
将来の方向性
作用機序
Target of Action
Ethyl 4-methylbenzimidate hydrochloride is a chemical compound that primarily targets aldehydes and ketones . These are organic compounds that play crucial roles in various biochemical reactions. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the benzimidate group acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an intermediate that can undergo further reactions .
Biochemical Pathways
The interaction of this compound with aldehydes and ketones can affect several biochemical pathways. For instance, it can influence the glycolysis pathway and the citric acid cycle , both of which involve reactions with aldehydes and ketones . The downstream effects of these interactions can include changes in energy production and the synthesis of other biomolecules.
Result of Action
The result of the action of this compound is the formation of new compounds. For example, it can react with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It can also react with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds that can react with it, and the temperature. For instance, the compound’s reactivity with aldehydes and ketones can be enhanced in acidic conditions .
特性
IUPAC Name |
ethyl 4-methylbenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMCFUITYHQMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

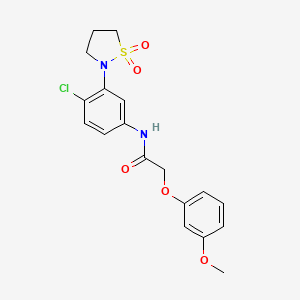
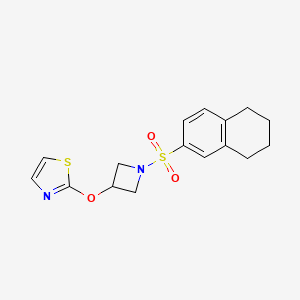


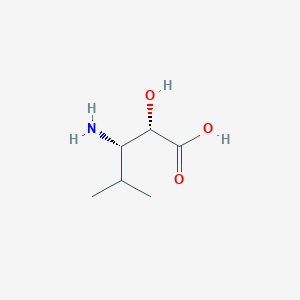
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
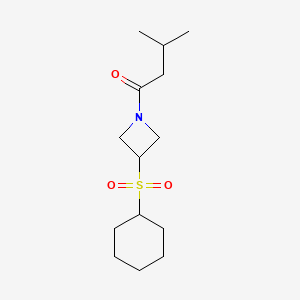
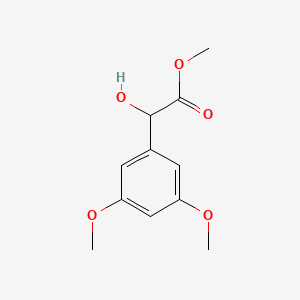
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
